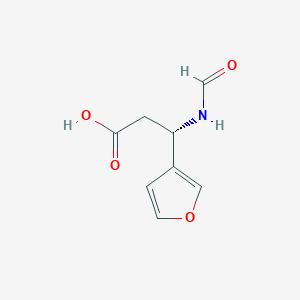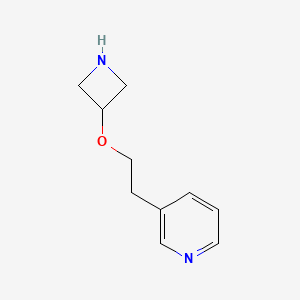
3-(2-(Azetidin-3-yloxy)ethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Azetidin-3-yloxy)ethyl)pyridine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound features a pyridine ring substituted with an azetidin-3-yloxy group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Azetidin-3-yloxy)ethyl)pyridine typically involves the reaction of pyridine derivatives with azetidine derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with an azetidine derivative in the presence of a base . The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Azetidin-3-yloxy)ethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
3-(2-(Azetidin-3-yloxy)ethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(2-(Azetidin-3-yloxy)ethyl)pyridine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A four-membered ring compound with similar reactivity.
Pyridine: A six-membered aromatic ring with nitrogen, similar to the pyridine part of 3-(2-(Azetidin-3-yloxy)ethyl)pyridine.
Spiro-azetidin-2-one: A spirocyclic compound with an azetidine ring, known for its biological activities.
Uniqueness
This compound is unique due to its combination of a pyridine ring and an azetidine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
3-[2-(azetidin-3-yloxy)ethyl]pyridine |
InChI |
InChI=1S/C10H14N2O/c1-2-9(6-11-4-1)3-5-13-10-7-12-8-10/h1-2,4,6,10,12H,3,5,7-8H2 |
Clave InChI |
RXRXSOKDHFOVIT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OCCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


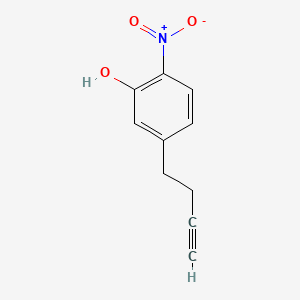
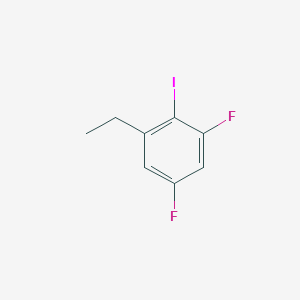


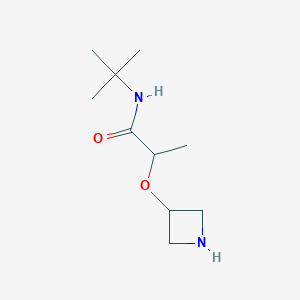
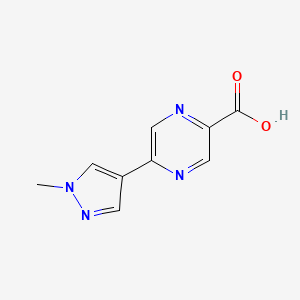

![6-Oxaspiro[2.5]octane-5-carboxylic acid](/img/structure/B13476297.png)

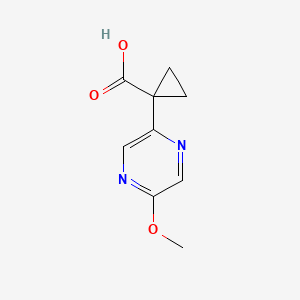
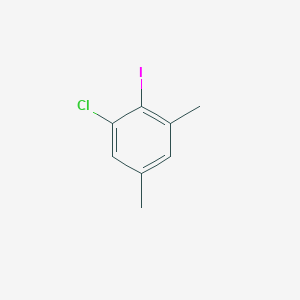
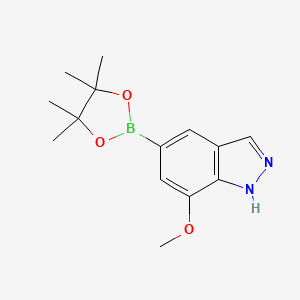
![8-Oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione](/img/structure/B13476311.png)
